REACTION_CXSMILES
|
[Cl:1][C:2]1(Cl)[C:6]([C:7](Cl)(Cl)Cl)=[N:5][CH2:4][CH2:3]1.[CH3:12][O-:13].[Na+].C[OH:16]>>[Cl:1][C:2]1[CH:3]=[CH:4][NH:5][C:6]=1[C:7]([O:13][CH3:12])=[O:16] |f:1.2|
|
Name
|
|
Quantity
|
47.4 mmol
|
Type
|
reactant
|
Smiles
|
ClC1(CCN=C1C(Cl)(Cl)Cl)Cl
|
Name
|
sodium methanolate
|
Quantity
|
284.5 mmol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
126 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated for 1.5 h
|
Duration
|
1.5 h
|
Type
|
CONCENTRATION
|
Details
|
the solvent was concentrated under reduced pressure
|
Type
|
FILTRATION
|
Details
|
The resulting solid (sodium chloride) was filtered out
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the filtrate was dried over K2CO3
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
extracted with 2 N HCl (2×150 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
without being purified further
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
ClC1=C(NC=C1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |